molecular formula C7H16ClNO B12952081 ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride

((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B12952081
M. Wt: 165.66 g/mol
InChI Key: QLYYPLZUYAJOGW-UOERWJHTSA-N
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Description

((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride: is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, can be synthesized by reacting (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups like halides or esters.

Scientific Research Applications

Chemistry: In chemistry, ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating stereochemically pure compounds.

Biology and Medicine: In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might make it suitable for the synthesis of enantiomerically pure drugs, which can have different biological activities compared to their racemic mixtures.

Industry: In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays, to elucidate its interactions at the molecular level.

Comparison with Similar Compounds

Uniqueness: ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride is unique due to its chiral nature and specific functional groups, which make it a valuable intermediate for synthesizing stereochemically pure compounds

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-6-3-8-4-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

QLYYPLZUYAJOGW-UOERWJHTSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO.Cl

Canonical SMILES

CCC1CNCC1CO.Cl

Origin of Product

United States

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